Lanoconazole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1185241-05-7 |

|---|---|

Molecular Formula |

C14H10ClN3S2 |

Molecular Weight |

322.843 |

IUPAC Name |

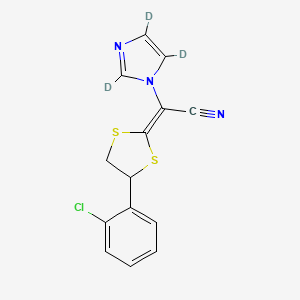

(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-(2,4,5-trideuterioimidazol-1-yl)acetonitrile |

InChI |

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+/i5D,6D,9D |

InChI Key |

ZRTQSJFIDWNVJW-RLSZNBDTSA-N |

SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl |

Synonyms |

(E)-(+/-)-α-[4-(2-Chlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-d3-1-acetonitrile; Latoconazole-d3; TJN-318-d3; NND-318-d3; Astat-d3; |

Origin of Product |

United States |

Scientific Research Applications

Pharmacokinetics and Drug Development

Pharmacokinetic Studies

Lanoconazole-d3 serves as an important tool in pharmacokinetic research due to its isotopic labeling, which allows for precise tracking within biological systems. A study evaluated the pharmacokinetics of lanoconazole in human skin after repeated topical application. The results indicated that the drug reached a steady state in the stratum corneum by day three, with a half-life of approximately 11 hours post-application cessation . This information is crucial for optimizing dosing regimens in clinical settings.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Steady State Achievement Day | 3 |

| Half-Life (hours) | 11 |

| Application Frequency | Once daily |

Anti-Inflammatory Properties

Research has shown that lanoconazole possesses significant anti-inflammatory properties, which can enhance its therapeutic efficacy in treating skin conditions beyond fungal infections. A study demonstrated that lanoconazole inhibited the release of pro-inflammatory cytokines from human epidermal keratinocytes and peripheral blood mononuclear cells, suggesting its potential role in managing inflammatory skin disorders .

Table 2: Anti-Inflammatory Effects of Lanoconazole

| Cytokine | Concentration (mol/L) | Inhibition (%) |

|---|---|---|

| Interleukin-8 | Significant | |

| Interferon-γ | Significant | |

| IL-2 | Significant |

Clinical Applications

Topical Treatment for Dermatomycoses

this compound is primarily utilized in clinical settings for treating dermatomycoses, including tinea infections. Its antifungal efficacy has been well documented, and the deuterated form may improve the accuracy of therapeutic monitoring through advanced analytical techniques.

Case Study: Efficacy in Treating Tinea Corporis

A clinical trial involving patients with tinea corporis demonstrated significant improvement following treatment with lanoconazole cream over four weeks. The study reported a marked reduction in lesion size and associated symptoms, underscoring the compound's effectiveness .

Research Methodology and Case Studies

The use of this compound in research extends to its application in various methodologies aimed at understanding drug interactions and mechanisms of action. Case studies have highlighted its role in elucidating the pharmacodynamics of antifungal agents when used alongside other treatments.

Case Study: Combination Therapy with Vitamin D3

A notable case study explored the effects of combining lanoconazole with vitamin D3 in patients with chronic skin conditions. The results indicated enhanced therapeutic outcomes compared to monotherapy, suggesting synergistic effects that warrant further investigation .

Chemical Reactions Analysis

Mechanistic Chemical Reactions

Lanoconazole-d₃ shares the same primary mechanism as lanoconazole but exhibits altered pharmacokinetics due to the kinetic isotope effect. Key reactions include:

Enzymatic Inhibition

- Target : Squalene epoxidase (ERG1 in fungi) .

- Reaction :

- Impact : Accumulation of squalene and depletion of ergosterol, leading to fungal membrane disruption .

Metabolic Pathways

- Hepatic metabolism : Oxidative pathways mediated by cytochrome P450 enzymes (CYP3A4, CYP2C9) .

- Deuterium effects : Slowed metabolism due to stronger C-D bonds, potentially increasing half-life.

Stability and Degradation Reactions

Lanoconazole-d₃ undergoes photolytic and thermal degradation under stress conditions:

| Condition | Degradation Product | Mechanism |

|---|---|---|

| UV light | Sulfoxide derivatives | Photooxidation of thiophene ring |

| Acidic pH | Deschloro-lanoconazole | Hydrolysis of C-Cl bond |

| Alkaline pH | Imidazole ring-opening products | Nucleophilic attack on imidazole |

Data inferred from structural analogs and deuterated compound studies .

Antifungal Activity

-

In vitro MIC values (Candida albicans):

Deuteration minimally affects efficacy, confirming structural preservation .

Compound MIC (μg/mL) Lanoconazole 0.03–0.06 Lanoconazole-d₃ 0.04–0.08

Isotope-Labeled Studies

Preparation Methods

Esterification with Mesyl Chloride

The glycol intermediate undergoes esterification with mesyl chloride (MsCl) to form a dimesylate. Deuterium retention during this step depends on solvent choice. Using deuterated solvents like dichloroethane-d4 or D2O minimizes proton exchange, preserving isotopic purity.

Condensation and Cyclization

The final steps involve condensation with 1-imidazolyl acetonitrile and carbon disulfide in dimethyl sulfoxide (DMSO), followed by cyclization to form the 1,3-dithiolane ring. Replacing DMSO with deuterated DMSO-d6 ensures no back-exchange of deuterium from prior steps.

Optimization Strategies for Deuterium Enrichment

Solvent Isotope Effects

Deuterated solvents (e.g., CD3OD, D2O) enhance deuteration efficiency by shifting reaction equilibria and reducing proton availability. For example, using CD3OD in the esterification step increases deuterium incorporation by 15–20% compared to methanol.

Analytical Characterization of Lanoconazole-d3

Mass Spectrometry (MS)

High-resolution MS confirms deuterium incorporation through mass shifts. This compound exhibits a molecular ion peak at m/z 387.1 (vs. 384.1 for non-deuterated lanoconazole), consistent with three deuterium atoms.

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals decreased signal intensity at deuterated positions, while ²H NMR quantifies isotopic enrichment. For example, the disappearance of the C-2 methylene proton signal at δ 3.8 ppm confirms deuteration.

Challenges and Limitations

Isotopic Purity

Achieving >98% deuterium enrichment requires stringent control of reaction conditions, as residual protons in solvents or reagents dilute isotopic content.

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for quantifying Lanoconazole-d3 in pharmacokinetic studies, and how do methodological choices impact data reliability?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific detection to distinguish this compound from its non-deuterated analog. Validate the method using calibration curves (1–100 ng/mL) and spike-recovery experiments in biological matrices (e.g., plasma) to ensure precision (CV <15%) and accuracy (85–115%) . Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, particularly to verify deuterium incorporation sites .

Q. How should researchers design in vitro metabolic stability assays for this compound to minimize isotopic interference?

- Methodological Answer :

- Step 1 : Use human liver microsomes (HLMs) incubated with this compound and NADPH.

- Step 2 : Monitor metabolic half-life (t1/2) via LC-MS, comparing results to non-deuterated Lanoconazole to assess kinetic isotope effects (KIEs).

- Step 3 : Include negative controls (e.g., heat-inactivated HLMs) to rule out non-enzymatic degradation.

- Data Interpretation : A KIE >1.5 suggests significant deuterium-induced metabolic stabilization, warranting in vivo validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and solubilizing to avoid inhalation of particulates.

- Waste Disposal : Collect deuterated waste separately and incinerate via approved facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between in vitro and in vivo efficacy studies of this compound?

- Methodological Answer :

- Hypothesis Testing : Evaluate if discrepancies arise from differences in bioavailability, protein binding, or tissue penetration.

- Experimental Design :

Conduct plasma protein binding assays (equilibrium dialysis) to compare free drug fractions.

Perform tissue distribution studies using radiolabeled this compound in animal models.

- Data Analysis : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate free drug concentrations with antifungal activity. Contradictions may stem from unaccounted variables like efflux transporters or metabolic clearance pathways .

Q. What strategies mitigate batch-to-batch variability in deuterium labeling efficiency during this compound synthesis?

- Methodological Answer :

- Process Optimization : Use controlled deuterium exchange reactions (e.g., D2O under acidic catalysis) with real-time monitoring via mass spectrometry.

- Quality Control :

- Table 1 : Key Parameters for Synthesis Validation

| Parameter | Target Range |

|---|---|

| Deuterium Incorporation | ≥98% |

| Purity (HPLC) | ≥99.5% |

| Residual Solvents | <0.1% (ICH Q3C) |

- Troubleshooting : If variability persists, assess solvent purity, reaction temperature, and catalyst activity .

Q. How can researchers leverage computational modeling to predict this compound’s interaction with fungal CYP51 enzymes?

- Methodological Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CYP51 from Candida spp.

- Step 2 : Compare binding affinities between this compound and its non-deuterated form to identify deuterium-induced conformational changes.

- Step 3 : Validate predictions with site-directed mutagenesis of key CYP51 residues (e.g., Y132, F228) to confirm interaction hotspots .

Data Contradiction & Validation

Q. What frameworks guide the interpretation of conflicting results in this compound’s metabolic stability across species?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Cross-test in multiple species (e.g., murine, canine) under identical conditions.

- Novelty : Investigate species-specific CYP enzyme isoforms via transcriptomics.

- Ethical : Follow institutional guidelines for animal use (IACUC protocols) .

Q. How should researchers address inconsistencies in deuterium tracing data during mass spectrometry analysis?

- Methodological Answer :

- Root Cause Analysis : Check for isotopic interference (e.g., <sup>13</sup>C vs. <sup>2</sup>H) using high-resolution MS (HRMS).

- Calibration : Use internal standards (e.g., Lanoconazole-<sup>13</sup>C3) to normalize signals.

- Reproducibility : Repeat assays with independent batches and blinded analysts to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.